molecular formula C9H20N2O2S B13009976 (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine

Cat. No.: B13009976
M. Wt: 220.33 g/mol
InChI Key: UJJVKDJXDKLDJU-UHFFFAOYSA-N
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Description

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, followed by the introduction of the methyl and methylsulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with different substituents, such as:

  • (5-Methylcyclopentane-1,3-diyl)dimethanamine
  • (1-(Methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine

Uniqueness

The presence of both a methyl group and a methylsulfonyl group on the cyclopentane ring makes (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine unique. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

[3-(aminomethyl)-4-methyl-3-methylsulfonylcyclopentyl]methanamine

InChI

InChI=1S/C9H20N2O2S/c1-7-3-8(5-10)4-9(7,6-11)14(2,12)13/h7-8H,3-6,10-11H2,1-2H3

InChI Key

UJJVKDJXDKLDJU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(CN)S(=O)(=O)C)CN

Origin of Product

United States

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